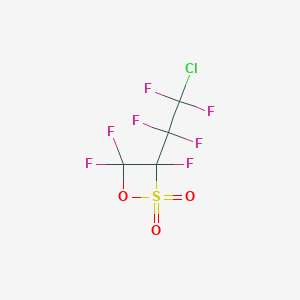

1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone

Description

Properties

IUPAC Name |

3-(2-chloro-1,1,2,2-tetrafluoroethyl)-3,4,4-trifluorooxathietane 2,2-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4ClF7O3S/c5-3(9,10)1(6,7)2(8)4(11,12)15-16(2,13)14 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFUBCBUJHLGGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OS1(=O)=O)(F)F)(C(C(F)(F)Cl)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4ClF7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone typically involves the reaction of chlorotetrafluoroethylene with trifluoroethanesulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction control systems to ensure consistent product quality. The final product is purified through distillation and crystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Ring-Opening Reactions

Fluorinated sultones typically undergo nucleophilic ring-opening due to strain in the five-membered ring. Key reactions include:

Hydrolysis

Reaction with water yields sulfonic acids:

Analogous to TFES hydrolysis , this generates a fluorosulfonic acid derivative.

Alcoholysis

Methanol or ethanol opens the sultone ring to form sulfonate esters:

This mirrors reactions of TFES with alcohols to produce methyl fluorosulfonyldifluoroacetate (Chen’s reagent) .

Amine Reactions

Primary amines (e.g., NH₃) may yield sulfonamides:

Halogen-Specific Reactivity

The 2-chlorotetrafluoroethyl group introduces distinct reactivity:

Chlorine Substitution

The chlorine atom may undergo nucleophilic displacement (e.g., with KF or NaI):

Copper-mediated substitution (CuI or CuCl₂) could facilitate CF₃ group transfer .

Radical Pathways

Under photoredox conditions, the C-Cl bond may cleave to generate radicals for fluoroalkylation (similar to Chen’s reagent) .

Thermal Decomposition

Heating fluorosultones often releases SO₂ and forms fluorinated alkenes:

This aligns with TFES decomposition .

Key Data from Analogous Systems

Research Gaps and Limitations

Scientific Research Applications

1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Tetrafluoroethane β-Sultone Derivatives

- Structure : β-sultones (cyclic sulfonates with a five-membered ring) are precursors to trifluoromethylation reagents.

- Reactivity : These derivatives are highly electrophilic, enabling efficient transfer of fluorinated groups in nucleophilic substitutions. For example, Zhang et al. demonstrated their utility in synthesizing trifluoromethylated pharmaceuticals .

- Comparison: 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone likely shares similar reactivity but may exhibit enhanced stability due to its chlorotetrafluoroethyl substituent.

Halogenated Hydrocarbons

- 2-Chloro-1,1,1-trifluoroethane (CAS 75-88-7): Structure: A simple halogenated alkane (C₂H₂ClF₃). Applications: Used as a laboratory solvent and refrigerant. Comparison: Unlike the sultone, this compound lacks a reactive sulfonate ring, making it less suitable for synthetic chemistry but more stable under ambient conditions.

- HCFC-123 (1,1-Dichloro-2,2,2-trifluoroethane): Structure: Contains two chlorine and three fluorine atoms. Comparison: The sultone’s cyclic structure and sulfonate group likely reduce its volatility and environmental persistence compared to HCFC-123.

Chlorotrifluoroethylene Derivatives

- Structure : Unsaturated chlorofluoroethylenes (e.g., R-1113, CAS 79-38-9).

- Applications: Monomers for fluoropolymers and refrigerants.

- Reactivity : Susceptible to polymerization and radical reactions.

- Comparison : The sultone’s saturated structure and sulfonate ring make it more chemically versatile for controlled alkylation reactions, whereas chlorotrifluoroethylene is prioritized for industrial polymer production .

Biological Activity

1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone, with CAS number 108858-09-9, is a sulfonic acid derivative that has garnered attention in various fields of research, particularly in chemistry and biology. This compound's unique structure imparts distinct biological activities that are being explored for potential applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

The molecular formula of 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone is CClFOS. It features a trifluoromethyl group and a sulfonate moiety, contributing to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 222.56 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

The biological activity of 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism of action involves:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, leading to altered metabolic pathways.

- Receptor Modulation : It can act as a ligand for specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Numerous studies have investigated the biological effects of this compound. Below are key findings from recent research:

- Antimicrobial Activity : A study demonstrated that 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

- Cytotoxic Effects : Research indicated that the compound displays cytotoxicity in cancer cell lines, prompting further investigation into its use as an anticancer drug .

- Mechanistic Studies : Detailed mechanistic studies have revealed that the compound alters the activity of specific enzymes involved in oxidative stress response, indicating its role in modulating cellular defense mechanisms .

Table 2: Summary of Biological Activities

Applications in Research and Industry

Given its biological properties, 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone is being explored for various applications:

- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.

- Biochemical Research : The compound serves as a tool for studying enzyme mechanisms and cellular responses.

Q & A

Q. What are the recommended characterization techniques for verifying the purity and structure of 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone?

- Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm structural integrity, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and elemental analysis to validate stoichiometry. For fluorinated compounds, ¹⁹F NMR is critical due to the sensitivity of fluorine environments to structural changes. Cross-reference spectral data with PubChem or CAS entries for analogous fluorinated sulfones (e.g., 1,1,2,2-tetrafluoroethanesulfonic acid in ). Thermal gravimetric analysis (TGA) can assess thermal stability, as described in safety protocols for related chlorotrifluoroethanes .

Q. How should researchers safely handle and store 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone in laboratory settings?

- Methodological Answer: Store the compound in a cool, dry, inert atmosphere (e.g., argon) to prevent hydrolysis or decomposition. Use corrosion-resistant containers (e.g., PTFE-lined glass) due to potential reactivity with metals. Follow OSHA HCS standards for chlorinated fluorocarbons, including fume hood use, PPE (nitrile gloves, goggles), and spill containment with vermiculite or sand . Monitor vapor exposure using real-time gas sensors calibrated for volatile fluorinated compounds.

Q. What synthetic routes are reported for analogous fluorinated sulfones, and how might they apply to this compound?

- Methodological Answer: Review fluorosulfonation reactions, such as the reaction of tetrafluoroethylene with chlorosulfonic acid derivatives. For example, 2-chloro-1,1,1,2-tetrafluoroethane synthesis via radical-mediated halogen exchange (PubChem data ). Optimize reaction conditions (e.g., temperature, catalysts like SbF₅) based on thermodynamic parameters from quantum chemistry calculations, as seen in CC-DPS profiling .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of fluorinated sulfones be resolved in experimental design?

- Methodological Answer: Conduct controlled TGA and differential scanning calorimetry (DSC) under varying atmospheres (N₂ vs. O₂) to isolate decomposition pathways. Compare results with computational models (e.g., QSPR or DFT) to predict bond dissociation energies, as demonstrated for fluorinated ethers . For longitudinal stability, adopt a three-wave panel design (initial, 1-week, 1-year assessments) to capture degradation kinetics, similar to studies on presenteeism effects .

Q. What methodologies are effective in analyzing solvent compatibility and solubility parameters for this compound?

- Methodological Answer: Apply Hansen Solubility Parameters (HSP) to predict miscibility with solvents like perfluorocarbons or hydrofluoroethers. Use HSPiP software to calculate dispersion, polarity, and hydrogen-bonding contributions, referencing data for structurally similar compounds (e.g., 2-[Chloro(difluoro)methoxy]-1,1,1-trifluoroethane ). Validate predictions via cloud-point titration or inverse gas chromatography.

Q. How can researchers address discrepancies in reactivity studies between lab-scale and computational models?

- Methodological Answer: Perform sensitivity analysis on computational parameters (e.g., basis sets, solvation models) using tools like Gaussian or ORCA. Cross-validate with experimental kinetic studies (e.g., stopped-flow spectroscopy for fast reactions). For example, reconcile contradictions in hydrolysis rates by testing pH-dependent mechanisms, as seen in safety data for chlorotrifluoroethanes .

Q. What strategies optimize the selectivity of derivatization reactions involving 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone?

- Methodological Answer: Employ directed ortho-metalation or click chemistry for regioselective modifications. Use bulky ligands (e.g., tert-butoxide) to sterically hinder undesired pathways. Monitor reaction progress via in-situ FTIR or Raman spectroscopy, referencing fluorinated ester synthesis (e.g., 2,2,2-trifluoroethyl triflate ).

Methodological Notes

- Data Contradiction Analysis: Use triangulation (experimental, computational, literature) to resolve inconsistencies. For example, conflicting stability data may arise from impurities or atmospheric moisture; repeat experiments under strictly controlled conditions .

- Longitudinal Studies: Design multi-timepoint assays to capture degradation or reactivity trends, ensuring statistical power via bootstrapping or Monte Carlo simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.